butyl 10H-phenothiazine-10-carboxylate

Description

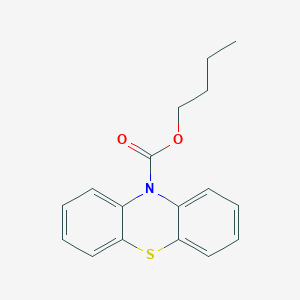

Butyl 10H-phenothiazine-10-carboxylate is a phenothiazine derivative characterized by a butyl ester group attached to the nitrogen atom of the phenothiazine core. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis: The compound can be synthesized via carboxylation of 10H-phenothiazine followed by esterification with butanol. A related method for tert-butyl 10H-phenothiazine-10-carboxylate involves photocatalytic deoxygenation using iridium-based catalysts and triphenylphosphine in anhydrous dichloromethane .

Applications: Phenothiazine derivatives are explored as histone deacetylase (HDAC) inhibitors, antipsychotics, and photosensitizers. This compound is listed in pharmacological databases as a compound of interest for cholinesterase-related studies .

Properties

Molecular Formula |

C17H17NO2S |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

butyl phenothiazine-10-carboxylate |

InChI |

InChI=1S/C17H17NO2S/c1-2-3-12-20-17(19)18-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)18/h4-11H,2-3,12H2,1H3 |

InChI Key |

YNOVMVUUQJTZIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and molecular properties of butyl 10H-phenothiazine-10-carboxylate and its analogs:

Key Observations :

- Increasing alkyl chain length (methyl → butyl) correlates with higher molecular weight and lipophilicity, which may enhance membrane permeability in biological systems.

Reactivity :

- Ester groups undergo hydrolysis under basic or acidic conditions to yield phenothiazine-10-carboxylic acid. For example, methyl ester (20) in was hydrolyzed to benzoic acid derivative (21) using NaOH in dioxane/water.

- Sulfur in the phenothiazine core is susceptible to oxidation, forming sulfoxides or sulfones, as seen in tert-butyl 10H-phenothiazine-10-carboxylate 5-oxide (11a) .

Physical and Chemical Properties

Notes:

- Data gaps exist for melting points and exact solubility metrics, highlighting a need for experimental characterization.

- The biphenylyl ester’s aromaticity may contribute to UV/Vis absorption properties, useful in photocatalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.